

# high-resolution tandem mass spectral library

## Platyphylline

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### Compound Focus: Platyphylline

CAS No.: 480-78-4

Cat. No.: S624033

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## Application Note: Analysis of Platyphylline via HRMS/MS

### 1. Compound Identification and Properties

**Platyphylline** is a natural product alkaloid with potential research applications in the life sciences [1]. Its fundamental chemical properties are summarized in the table below.

Property	Value
CAS Number	480-78-4 [1]
Molecular Formula	C <sub>18</sub> H <sub>27</sub> NO <sub>5</sub> [1]
Molecular Weight	337.41 g/mol [1]
Description	A natural product alkaloid for life sciences research [1].

### 2. Spectral Library Resources

Spectral library searching is a powerful method for peptide and compound identification that compares an unknown tandem mass spectrum against a curated library of known spectra, offering advantages in speed, sensitivity, and selectivity compared to sequence database searching [2]. The **NIST Mass Spectral Library** is a key resource that has evolved significantly, with its MS/MS data expanding from 1.3 million spectra in the 2020 version to **2.4 million spectra** in the **NIST 2023** release [3]. This latest library includes data from various instrumentation types, including High-Resolution Accurate Mass (HRAM) platforms [3].

### 3. Proposed Analytical Protocol for **Platyphylline**

This protocol outlines a general method for identifying **Platyphylline** using high-resolution tandem mass spectrometry, based on standard laboratory practices.

- **Sample Preparation:**

- Prepare a stock solution of the **Platyphylline** standard. A typical research concentration is 40 mg/mL, dissolved in DMSO [1].
- Dilute the stock solution with an appropriate solvent (e.g., methanol or water with 0.1% formic acid) to a working concentration suitable for infusion or LC-MS/MS analysis, typically in the range of 1-100 ng/μL.

- **LC-MS/MS Analysis:**

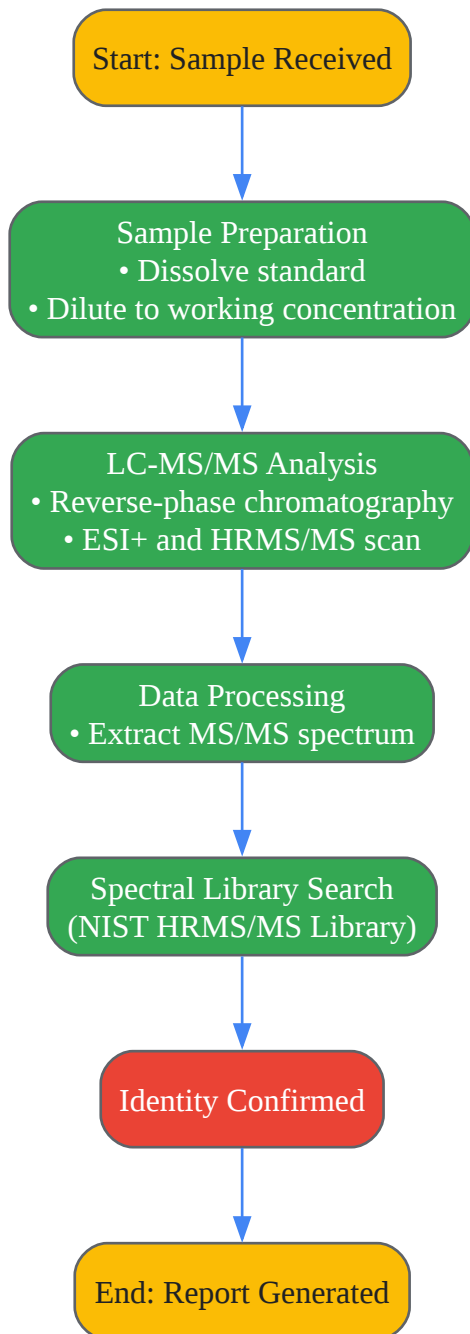
- **Chromatography:** Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm) maintained at 40°C. The mobile phase could consist of water (A) and acetonitrile (B), both with 0.1% formic acid. Employ a gradient elution from 5% B to 95% B over 10-15 minutes.
- **Mass Spectrometry:**
  - **Ionization:** Use electrospray ionization (ESI) in positive mode.
  - **Full Scan:** Acquire data in the range of  $m/z$  50-800 to observe the precursor ion.
  - **MS/MS:** Select the protonated molecule  $[M+H]^+$  of **Platyphylline** (theoretical  $m/z$  338.4) for fragmentation. The collision energy should be optimized; a starting point of 25-35 eV is recommended.

- **Data Analysis:**

- Process the acquired MS/MS spectrum.
- Search the processed spectrum against the latest NIST HRMS/MS library or other commercial/in-house spectral libraries.
- Confirm the identity of **Platyphylline** by matching the retention time and MS/MS spectrum with an authentic standard, if available.

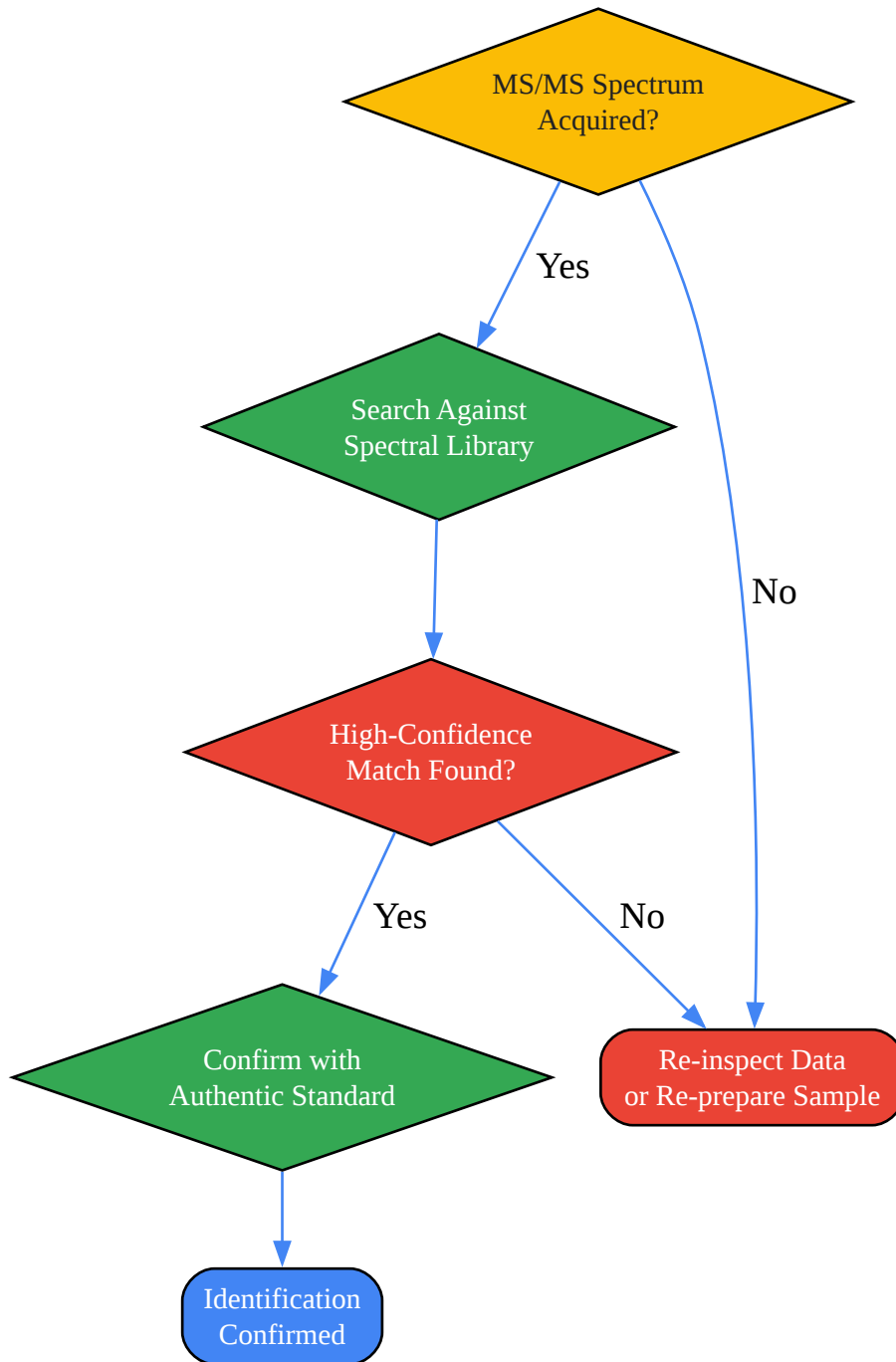
#### 4. Experimental Workflow and Data Analysis Logic

The following diagrams illustrate the key procedural steps and decision-making process involved in this analysis.



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Diagram 1: **Platyphylline** Analysis Workflow. This chart outlines the sequential steps from sample preparation to final identification.



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Diagram 2: **Data Analysis Decision Tree**. This logic flow guides the interpretation of results following data acquisition.

## Critical Considerations for Method Development

- **Fragmentation Pattern:** The characteristic fragment ions for **Platyphylline** must be experimentally determined, as this information was not available in the searched literature. The proposed method will help you establish this.
- **Quantification:** For precise quantification, a calibration curve using a certified **Platyphylline** standard is essential. The purity of the standard used for the spectral library entry also critically impacts identification confidence [3].
- **Specific N-Oxide Form:** Note that while a method exists for determining **Platyphylline** in its N-oxide form using polarography [4], this is a different analytical technique and not directly applicable to the requested HRMS/MS protocol.

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## References

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